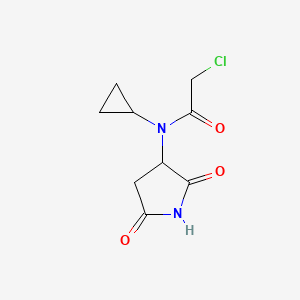
2-Chloro-N-cyclopropyl-N-(2,5-dioxopyrrolidin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-cyclopropyl-N-(2,5-dioxopyrrolidin-3-yl)acetamide, commonly known as CPDA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. CPDA belongs to the class of pyrrolidines and has a molecular formula of C11H14ClN2O3.
Wirkmechanismus
CPDA exerts its pharmacological effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. CPDA also acts on the GABAergic system in the brain, which is responsible for regulating neuronal activity and plays a role in the development of seizures.
Biochemical and Physiological Effects:
CPDA has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also increases the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). CPDA has been found to decrease the frequency and duration of seizures in animal models, indicating its potential as an anticonvulsant.
Vorteile Und Einschränkungen Für Laborexperimente
CPDA has several advantages as a research tool, including its high potency and selectivity for specific targets. However, its limited solubility in water and potential toxicity at high doses can pose challenges for experimental design and interpretation of results.
Zukünftige Richtungen
There are several future directions for research on CPDA. One area of interest is the development of CPDA-based drugs for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Another direction is the exploration of CPDA's potential as an anti-inflammatory agent in the treatment of chronic inflammatory conditions. Further studies are also needed to elucidate the mechanisms underlying CPDA's anticonvulsant properties and to investigate its potential for use in combination therapies.
Synthesemethoden
CPDA can be synthesized using a multi-step process that involves the reaction of cyclopropylamine with ethyl chloroacetate followed by cyclization with maleic anhydride. The resulting compound is then reacted with thionyl chloride and finally with 3-hydroxypyrrolidine to yield CPDA.
Wissenschaftliche Forschungsanwendungen
CPDA has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. CPDA has also shown efficacy in the treatment of Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-chloro-N-cyclopropyl-N-(2,5-dioxopyrrolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3/c10-4-8(14)12(5-1-2-5)6-3-7(13)11-9(6)15/h5-6H,1-4H2,(H,11,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOCEKQXVNCBAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CC(=O)NC2=O)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methoxy-1-methyl-5-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]pyridin-2-one](/img/structure/B2910263.png)
![2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B2910264.png)

![2-Chloro-N-[1-(4-fluorophenyl)prop-2-ynyl]acetamide](/img/structure/B2910268.png)
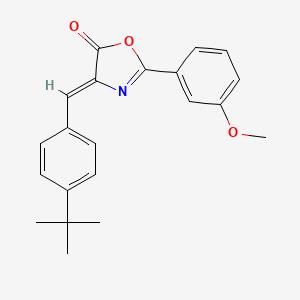
![N-(4-chloro-2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2910271.png)
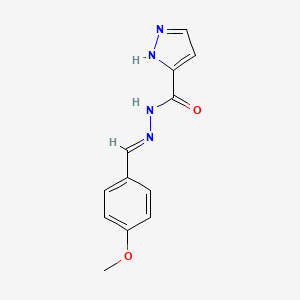
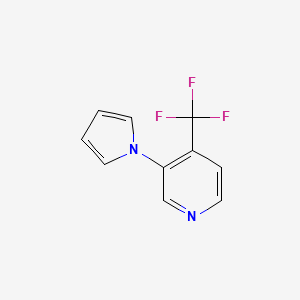
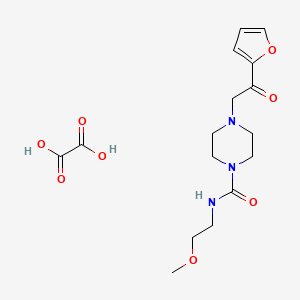
![1,7-dimethyl-3-[(3-methylphenyl)methyl]-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![6-(4-Chlorophenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2910282.png)
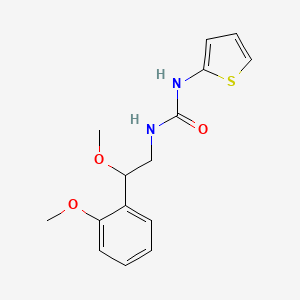

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-butylphenyl)acetamide](/img/structure/B2910285.png)